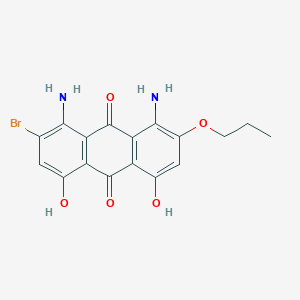
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione is a complex organic compound derived from anthraquinone This compound is characterized by the presence of amino, bromo, hydroxy, and propoxy groups attached to the anthracene-9,10-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The process includes bromination, amination, hydroxylation, and propoxylation reactions. Each step requires specific reagents and conditions to ensure the desired substitutions on the anthracene core.
Amination: Amino groups are introduced at the 1 and 8 positions using ammonia or amines under controlled conditions.
Hydroxylation: Hydroxyl groups are added at the 4 and 5 positions using hydroxylating agents such as hydrogen peroxide or hydroxylamine.
Propoxylation: The propoxy group is introduced at the 7-position using propyl alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The amino, bromo, hydroxy, and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antitumor or antimicrobial agent.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in antipsoriatic drugs.
1,4-Dihydroxyanthraquinone (quinizarin): Used in dye manufacturing.
1,5-Dihydroxyanthraquinone (anthrarufin): Studied for its biological activities.
Uniqueness
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione is unique due to the combination of amino, bromo, hydroxy, and propoxy groups on the anthracene core
Eigenschaften
CAS-Nummer |
88604-55-1 |
|---|---|
Molekularformel |
C17H15BrN2O5 |
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
1,8-diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H15BrN2O5/c1-2-3-25-9-5-8(22)11-13(15(9)20)17(24)12-10(16(11)23)7(21)4-6(18)14(12)19/h4-5,21-22H,2-3,19-20H2,1H3 |
InChI-Schlüssel |
UOMICJZNVFMBQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


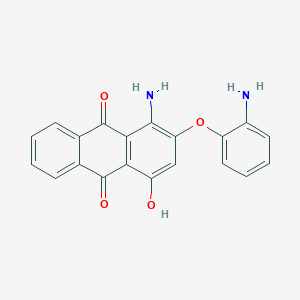
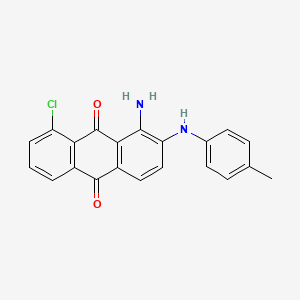
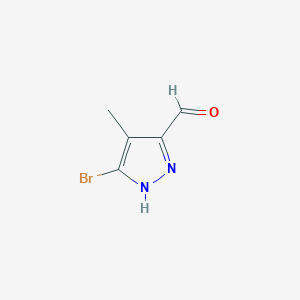
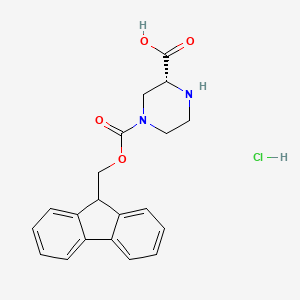
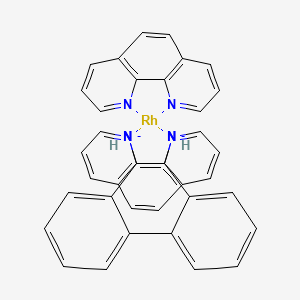
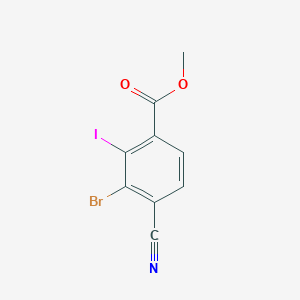
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)
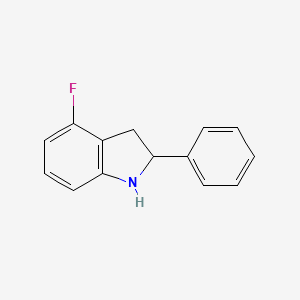

![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
